molecular formula C9H15ClO3S B2731614 8-Oxaspiro[4.5]decane-3-sulfonyl chloride CAS No. 2402829-27-8

8-Oxaspiro[4.5]decane-3-sulfonyl chloride

Cat. No. B2731614
CAS RN: 2402829-27-8
M. Wt: 238.73
InChI Key: LNJQQUWMORLSMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A study has reported the synthesis of a similar compound, 8-oxa-2-azaspiro[4.5]decane, from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . Another study has reported the synthesis of a thymidine derivative with a 1-Oxaspiro[4.5]decane skeleton .


Molecular Structure Analysis

The molecular structure of 8-Oxaspiro[4.5]decane-3-sulfonyl chloride is based on the spirocyclic system, which is a class of organic compounds that contain a spirocyclic feature .


Chemical Reactions Analysis

In a study, a thymidine derivative with a 1-Oxaspiro[4.5]decane skeleton was synthesized and incorporated into oligonucleotides . The conformational analysis of the 6′-C-spiro-thymidine monomer revealed that its torsion angle γ was in the +synclinal range (approx. 60°), which is similar to that in a natural RNA duplex .

Scientific Research Applications

Synthetic Methodologies and Structural Studies

  • Synthesis and Structural Analysis : The condensation reaction of specific oxaspiro compounds has been utilized to synthesize compounds with potential applications in materials science and pharmaceuticals. For instance, the synthesis of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate demonstrates the compound's complex molecular structure, which could be of interest for further pharmaceutical applications (Wang et al., 2011).
  • Enhanced Reactivity in Organic Synthesis : Oxaspiro compounds exhibit enhanced reactivity in specific chemical reactions, such as the Castagnoli-Cushman reaction with imines, highlighting their utility in creating novel organic molecules (A. Rashevskii et al., 2020).

Antimicrobial and Detoxification Applications

  • N-Halamine-Coated Cotton : The synthesis of N-halamine precursors, including triazaspiro[4.5]decane derivatives, and their application on cotton fabrics for antimicrobial and detoxification purposes shows the potential of oxaspiro compounds in creating functional materials capable of inactivating pathogens and detoxifying harmful agents (X. Ren et al., 2009).

Novel Synthetic Routes and Material Applications

  • Synthetic Approaches to Spiroaminals : The diversity of spiroaminals, including oxaspiro[4.5]decane derivatives, in natural and synthetic products with biological activities prompts the development of various synthetic strategies. These methodologies enable the exploration of these compounds for potential applications in drug discovery and material science (M. Sinibaldi & I. Canet, 2008).

properties

IUPAC Name

8-oxaspiro[4.5]decane-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO3S/c10-14(11,12)8-1-2-9(7-8)3-5-13-6-4-9/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJQQUWMORLSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)CC1S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.